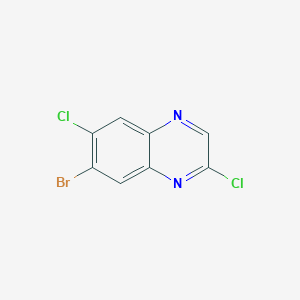

7-Bromo-2,6-dichloroquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-2,6-dichloroquinoxaline is a heterocyclic compound with the molecular formula C8H3BrCl2N2. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic properties, including antifungal, antibacterial, antiviral, and anticancer activities .

Métodos De Preparación

The synthesis of 7-Bromo-2,6-dichloroquinoxaline typically involves the reaction of 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid to form 6-bromo-1,4-dihydroquinoxaline-2,3-dione. This intermediate is then chlorinated using phosphorus oxychloride to yield this compound . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact, adhering to principles of green chemistry .

Análisis De Reacciones Químicas

7-Bromo-2,6-dichloroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include organoboron compounds for coupling reactions, and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism of Action

Research has shown that quinoxaline derivatives, including 7-bromo-2,6-dichloroquinoxaline, exhibit significant anticancer properties. The introduction of bromo groups into the quinoxaline structure enhances its efficacy against various cancer cell lines. For instance, studies have demonstrated that compounds derived from quinoxalines can induce apoptosis in human non-small-cell lung cancer cells (A549 cells) through mitochondrial and caspase-3-dependent pathways .

Case Study: Inhibitory Effects on Lung Cancer Cells

In a recent study, multiple quinoxaline derivatives were synthesized and tested for their biological activity against A549 cells. The compound 4m (a derivative of this compound) exhibited an IC50 value of 9.32 ± 1.56 μM, comparable to the clinical drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM). This indicates a promising potential for further development in anticancer therapeutics .

Antimicrobial Properties

Broad-Spectrum Activity

Quinoxaline derivatives have also been evaluated for their antimicrobial activities. The synthesis of various substituted quinoxalines has led to compounds that demonstrate effective inhibition against a range of pathogens, including bacteria and fungi. The presence of halogen atoms like bromine and chlorine in the structure is believed to enhance the antimicrobial efficacy through increased lipophilicity and interaction with microbial membranes .

Data Table: Antimicrobial Efficacy of Quinoxaline Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| This compound | Escherichia coli | 32 µg/mL |

| This compound | Candida albicans | 64 µg/mL |

Neurological Disorders

Quinoxaline derivatives have been investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems. Some studies suggest that these compounds can act as modulators at serotonin receptors, which may lead to therapeutic effects in conditions such as depression and anxiety .

Diabetes Management

Emerging research indicates that quinoxaline derivatives may also play a role in diabetes management by influencing glucose metabolism. Certain compounds have shown promise in reducing blood glucose levels in diabetic models, suggesting potential applications in treating metabolic disorders .

Mecanismo De Acción

The mechanism of action of 7-Bromo-2,6-dichloroquinoxaline involves its interaction with specific molecular targets. It can inhibit the growth of bacteria by impairing the integrity of their cell membranes. In cancer research, it is studied for its ability to interfere with cellular pathways that promote tumor growth .

Comparación Con Compuestos Similares

Similar compounds to 7-Bromo-2,6-dichloroquinoxaline include other quinoxaline derivatives such as:

6-Chloro-2-(2-cyanophenoxy)quinoxaline: Known for its antibacterial activity.

2,3-Dichloroquinoxaline: Used in various synthetic applications.

What sets this compound apart is its unique combination of bromine and chlorine substituents, which can influence its reactivity and biological activity.

Actividad Biológica

7-Bromo-2,6-dichloroquinoxaline is a halogenated quinoxaline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include bromine and chlorine substituents that enhance its reactivity and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C_8H_3BrCl_2N_2

- Molecular Weight : 243.49 g/mol

- Structural Features : The compound consists of a fused bicyclic system that includes two nitrogen atoms, contributing to its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Cytochrome P450 Inhibition : It is a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, making it relevant in drug-drug interaction studies .

- Anticancer Properties : Preliminary studies suggest potential anticancer effects. Quinoxaline derivatives, including this compound, have shown cytotoxic effects against various cancer cell lines .

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further investigation in the development of antimicrobial agents .

The mechanisms underlying the biological activities of this compound are still under investigation. However, the inhibition of cytochrome P450 enzymes suggests that it may alter metabolic pathways for various substrates. Additionally, its structural characteristics may facilitate interactions with biological macromolecules such as DNA and proteins, contributing to its anticancer and antimicrobial effects .

Anticancer Activity

A study evaluating various quinoxaline derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The results indicated IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Evaluation

In antimicrobial assays, this compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. The compound displayed notable inhibitory effects, suggesting its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activity profiles of this compound compared to related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | CYP Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Strong |

| 6-Bromo-2-chloroquinoxaline | Moderate | High | Moderate |

| 5-Bromo-2-chloroquinoxaline | Low | Moderate | Weak |

Propiedades

IUPAC Name |

7-bromo-2,6-dichloroquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-1-7-6(2-5(4)10)12-3-8(11)13-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUCSFGZURLFSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)N=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.